3-(Furan-2-yl)quinoline-2-carbaldehyde
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Overview
Description
3-(Furan-2-yl)quinoline-2-carbaldehyde is an organic compound that features a quinoline ring system substituted with a furan ring and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)quinoline-2-carbaldehyde can be achieved through several methods:
Vilsmeier-Haack Reaction: This method involves the reaction of furan-2-carbaldehyde with a quinoline derivative in the presence of a Vilsmeier reagent (typically DMF and POCl3) to form the desired product.
Friedländer Synthesis: This classical method involves the condensation of 2-aminobenzaldehyde with a furan derivative under acidic conditions to form the quinoline ring system.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)quinoline-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: 3-(Furan-2-yl)quinoline-2-carboxylic acid.
Reduction: 3-(Furan-2-yl)quinoline-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Furan-2-yl)quinoline-2-carbaldehyde has several scientific research applications:
Fluorogenic Labeling: It is used as a fluorogenic amine labeling dye, reacting with primary amines to form fluorescent products.
Materials Science: The unique electronic properties of the furan and quinoline rings make this compound useful in the development of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism by which 3-(Furan-2-yl)quinoline-2-carbaldehyde exerts its effects depends on its application:
Comparison with Similar Compounds
Similar Compounds
3-(2-Furoyl)quinoline-2-carboxaldehyde: This compound is structurally similar but features a carboxyl group instead of an aldehyde group.
2-Chloroquinoline-3-carbaldehyde: This compound has a chloro substituent on the quinoline ring, which can influence its reactivity and biological activity.
Uniqueness
3-(Furan-2-yl)quinoline-2-carbaldehyde is unique due to the presence of both a furan ring and an aldehyde group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in scientific research.
Properties
CAS No. |
144526-49-8 |
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Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-(furan-2-yl)quinoline-2-carbaldehyde |
InChI |
InChI=1S/C14H9NO2/c16-9-13-11(14-6-3-7-17-14)8-10-4-1-2-5-12(10)15-13/h1-9H |
InChI Key |
XOZCYLBVMBADNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C=O)C3=CC=CO3 |
Origin of Product |
United States |
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